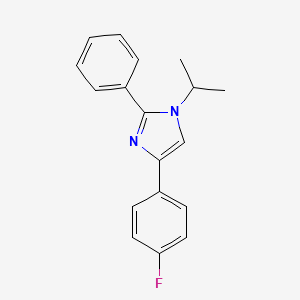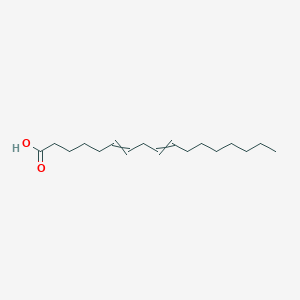![molecular formula C36H28N2O2 B14285363 4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol CAS No. 121333-95-7](/img/structure/B14285363.png)
4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol is an organic compound that belongs to the class of phenolic derivatives of biphenyl It is a colorless solid and is known for its unique structural properties, which include two phenylazanediyl groups attached to a biphenyl core, each linked to a diphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol typically involves the oxidative coupling of phenolic compounds. One common method includes the dealkylation of the tetra-t-butyl derivative, which is generated by the oxidative coupling of 2,6-di-tert-butylphenol . The oxidative coupling of phenol itself can yield a mixture of isomers, including 4,4’-biphenol .
Industrial Production Methods: In an industrial setting, the preparation of this compound can involve the use of catalysts such as vanadium(IV) chloride (VCl4) to facilitate the oxidative coupling of phenols . This process can be optimized to enhance yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential antioxidant properties are being explored for therapeutic applications.
Wirkmechanismus
The mechanism by which 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol exerts its effects involves its interaction with molecular targets through its phenolic groups. These interactions can include hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways and potentially modulating biological activity .
Vergleich Mit ähnlichen Verbindungen
4,4’-Biphenol: A simpler phenolic derivative of biphenyl with similar structural properties.
4,4’-Dihydroxybiphenyl: A compound with two hydroxyl groups attached to a biphenyl core, similar to 4,4’-biphenol.
Uniqueness: 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol is unique due to its extended structure, which includes phenylazanediyl groups that provide additional sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
121333-95-7 |
|---|---|
Molekularformel |
C36H28N2O2 |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
4-(N-[4-[4-(N-(4-hydroxyphenyl)anilino)phenyl]phenyl]anilino)phenol |
InChI |
InChI=1S/C36H28N2O2/c39-35-23-19-33(20-24-35)37(29-7-3-1-4-8-29)31-15-11-27(12-16-31)28-13-17-32(18-14-28)38(30-9-5-2-6-10-30)34-21-25-36(40)26-22-34/h1-26,39-40H |
InChI-Schlüssel |
VLDLGQOPRHBNRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
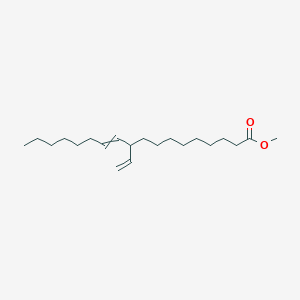
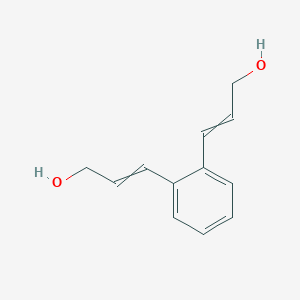
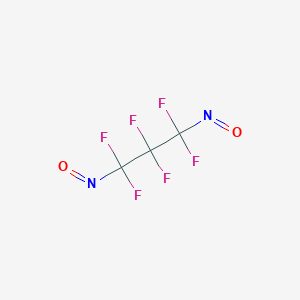
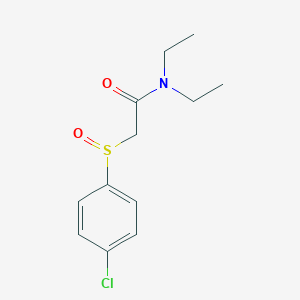
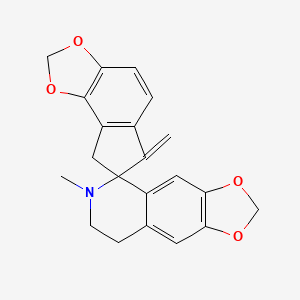
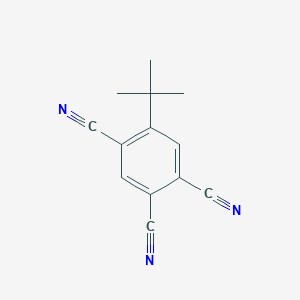
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)

![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
